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Compound of Interest

Compound Name:
1-methyl-1H-indazole-3-

carbaldehyde

Cat. No.: B1314408 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural landscape of substituted 1-methyl-1H-indazoles, offering insights into their solid-state

conformations and intermolecular interactions through X-ray crystallography.

This guide provides a comparative analysis of the single-crystal X-ray structures of several

derivatives of 1-methyl-1H-indazole-3-carbaldehyde. While the crystal structure of the parent

aldehyde remains elusive in the searched literature, this guide focuses on closely related

derivatives to elucidate the impact of substituent modifications at the 3- and 5-positions on the

molecular geometry and crystal packing. The indazole core is a privileged scaffold in medicinal

chemistry, and understanding its structural nuances is pivotal for the rational design of novel

therapeutic agents.

Comparative Analysis of Crystal Structures
The crystallographic data for three distinct derivatives of 1-methyl-1H-indazole are presented

below, showcasing the influence of varying substituents on the crystal lattice parameters. The

selected compounds are 1-methyl-1H-indazole-3-carboxylic acid, 3-chloro-1-methyl-5-nitro-1H-

indazole, and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
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Parameter
1-Methyl-1H-
indazole-3-
carboxylic acid[1]

3-Chloro-1-methyl-
5-nitro-1H-indazole

Methyl 1-(4-
fluorobenzyl)-1H-
indazole-3-
carboxylate

Formula C₉H₈N₂O₂ C₈H₆ClN₃O₂ C₁₆H₁₃FN₂O₂

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/n

a (Å) 7.5470(15) 3.8273(2) 5.04322(3)

b (Å) 14.873(3) 14.678(6) 18.11509(13)

c (Å) 14.924(3) 15.549(6) 14.46487(10)

β (°) 93.10(3) 96.130(9) 90.4600(6)

Volume (Å³) 1672.7(6) 868.5(6) 1321.45(2)

Z 8 4 4

Analysis of Intermolecular Interactions:

1-Methyl-1H-indazole-3-carboxylic acid: The crystal structure is characterized by the

formation of inversion dimers through O—H⋯O hydrogen bonds between the carboxylic acid

moieties of two molecules.[1] A C—H⋯O interaction is also observed.[1]

3-Chloro-1-methyl-5-nitro-1H-indazole: In this structure, classical hydrogen bonds are

absent. The crystal packing is influenced by a close contact between a nitro-oxygen atom

and a chlorine atom of a neighboring molecule, forming a dimer organized around a

symmetry center.

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The crystal packing of this derivative

features weak C—H⋯N and C—H⋯O hydrogen-bond-like interactions, which link adjacent

molecules into inversion dimers.
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Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared

derivatives are provided below.

Synthesis Protocols
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid: This compound can be prepared following

the literature method described by Rousseau & Lindwall (1950).[1] A general method for the

methylation of indazole-3-carboxylic acid involves the use of a methylating agent such as

dimethyl sulfate or iodomethane in the presence of a base.

Synthesis of 3-Chloro-1-methyl-5-nitro-1H-indazole: To a solution of 3-chloro-5-nitroindazole

(6.13 mmol) in acetone (15 ml), potassium hydroxide (6.8 mmol) is added. After stirring for 15

minutes at 298 K, methyl iodide (12.26 mmol) is added dropwise. The reaction is monitored by

TLC. Upon completion, the solvent is evaporated. The crude product is dissolved in ethyl

acetate (50 ml), washed with water and brine, and dried over MgSO₄. The solvent is then

removed under reduced pressure, and the residue is purified by column chromatography using

a mixture of ethyl acetate and hexane (2:8) as the eluent.

Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The synthesis involves the

nucleophilic substitution of the N—H hydrogen of methyl 1H-indazole-3-carboxylate with 1-

(bromomethyl)-4-fluorobenzene.

X-ray Crystallography Protocol
A general workflow for the X-ray crystal structure analysis of small molecules is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent or solvent

mixture. For instance, colorless blocks of 1-methyl-1H-indazole-3-carboxylic acid were obtained

by the slow evaporation of a petroleum/methanol solution.[1]

2. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. X-

ray diffraction data is collected using a diffractometer, commonly equipped with Mo Kα (λ =

0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The data collection involves rotating the crystal

and recording the diffraction pattern at various orientations.
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3. Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The crystal structure is then solved using direct

methods or Patterson methods to obtain an initial model of the atomic positions. This model is

subsequently refined using full-matrix least-squares on F² to improve the agreement between

the observed and calculated structure factors. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis

and a logical relationship of the synthesized compounds.
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Experimental workflow for X-ray crystal structure analysis.
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Logical relationship of the compared indazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Comparative Crystallographic Analysis of 1-Methyl-1H-
indazole-3-carbaldehyde Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314408#x-ray-crystal-structure-analysis-of-1-
methyl-1h-indazole-3-carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1314408?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

